molecular formula C21H18N4O2 B11659669 6-Amino-4-(4-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11659669
M. Wt: 358.4 g/mol
InChI Key: YWVUNQBNZYGISM-UHFFFAOYSA-N
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Description

6-Amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrano[2,3-c]pyrazole family, known for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is often carried out in an aqueous medium, which is considered environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

6-Amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-4-(4-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

6-amino-4-(4-ethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O2/c1-2-26-15-10-8-13(9-11-15)17-16(12-22)20(23)27-21-18(17)19(24-25-21)14-6-4-3-5-7-14/h3-11,17H,2,23H2,1H3,(H,24,25)

InChI Key

YWVUNQBNZYGISM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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